![molecular formula C11H21NO2 B2353903 4-[(Piperidin-1-yl)methyl]oxan-4-ol CAS No. 84207-13-6](/img/structure/B2353903.png)
4-[(Piperidin-1-yl)methyl]oxan-4-ol
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Overview
Description
“4-[(Piperidin-1-yl)methyl]oxan-4-ol” is a chemical compound with the CAS Number: 84207-13-6 . It has a molecular weight of 199.29 and its IUPAC name is 4-(piperidin-1-ylmethyl)tetrahydro-2H-pyran-4-ol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “4-[(Piperidin-1-yl)methyl]oxan-4-ol” is 1S/C11H21NO2/c13-11(4-8-14-9-5-11)10-12-6-2-1-3-7-12/h13H,1-10H2 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
The compound “4-[(Piperidin-1-yl)methyl]oxan-4-ol” is a liquid . It has a molecular weight of 199.29 .
Scientific Research Applications
Drug Design and Synthesis
Piperidines, including “4-[(Piperidin-1-yl)methyl]oxan-4-ol”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
HIV Treatment
A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .
Antimicrobial Activity
The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Treatment of Schizophrenia
In clinical research, it has been proven that selective metabotropic glutamate receptor 2 (mGluR2) inhibitors can display therapeutic effects by alleviating the symptoms of schizophrenia patients .
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s worth noting that piperidine derivatives have been evaluated for potential treatment of hiv, with a focus on their antagonistic activities on the ccr5 receptor . The CCR5 receptor is an essential coreceptor in the process of HIV-1 entry .
Biochemical Pathways
Piperidine derivatives have been associated with various biological activities, suggesting their involvement in a wide range of biochemical pathways .
Result of Action
Piperidine derivatives have shown a wide variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
4-(piperidin-1-ylmethyl)oxan-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c13-11(4-8-14-9-5-11)10-12-6-2-1-3-7-12/h13H,1-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTIVXLYLXNYJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2(CCOCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Piperidin-1-yl)methyl]oxan-4-ol |
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